![molecular formula C28H29N3O6 B12011256 [2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
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Overview
Description
This compound is a benzoate ester derivative featuring a hydrazone bridge (-NH-N=C-) linking two aromatic moieties. Key structural elements include:
- A 4-butoxybenzoate ester group: The butoxy chain enhances lipophilicity compared to shorter alkoxy substituents.
- A 2-methoxy-substituted phenyl ring: The methoxy group at the 2-position influences electronic properties and steric interactions.
The compound’s molecular formula is inferred as C₂₈H₂₉N₃O₆ (based on analogs in ), with a molecular weight of ~515.56 g/mol.
Preparation Methods
a. Synthetic Routes: The synthetic route for this compound involves the condensation of 4-methoxy-2-methylaniline 2-methyl-p-anisidine ) with an appropriate acylating agent. Here’s a simplified representation of the reaction:
4-Methoxy-2-methylaniline+Acylating Agent→Compound
b. Reaction Conditions: The specific acylating agent and reaction conditions may vary, but typical conditions involve the use of acid chlorides or anhydrides. The reaction is often carried out in an organic solvent, such as dichloromethane or toluene.
c. Industrial Production Methods: Industrial-scale production of this compound likely employs optimized conditions, catalysts, and purification steps. detailed information on large-scale synthesis remains proprietary.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution at the acyl group or other reactive sites.
Oxidation/Reduction: Depending on the functional groups present.
Hydrolysis: Acidic or alkaline conditions (e.g., NaOH, HCl).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
Major Products: The hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol. Substitution reactions can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Incorporating it into polymers or coatings.
Biological Studies: Assessing its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural differences:
Impact of Substituents on Properties
Lipophilicity: The 4-butoxy chain in the target compound provides greater lipid solubility than analogs with shorter alkoxy groups (e.g., ethoxy in , methoxy in ). This may improve membrane permeability in biological systems.
Steric Considerations: Bulky substituents like 4-methylanilino (target compound) or 2,3-dichloroanilino () may hinder rotational freedom, favoring planar conformations and influencing crystal packing (as seen in ’s monoclinic crystal structure).
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., methyl ester in ) may be easier to synthesize than those with multiple halogens or extended alkoxy chains.
Biological Activity
The compound 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic molecule notable for its multifaceted structure, which includes methoxy, hydrazinylidene, and butoxybenzoate functional groups. This structural complexity suggests significant potential for diverse biological activities, making it a candidate for further pharmacological research.
Structural Characteristics
The molecular formula of the compound is C28H29N3O6, and it features several functional groups that may influence its biological activity:
- Methoxy Group : Often involved in enhancing lipophilicity and bioavailability.
- Hydrazinylidene Moiety : Known for its potential in forming various derivatives with significant pharmacological properties.
- Butoxybenzoate Group : May contribute to the compound’s interaction with biological membranes.
Biological Activity
The biological activity of this compound is hypothesized based on its structural features. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Hydrazine derivatives are often associated with antimicrobial properties.
- Anticancer Potential : The presence of hydrazinylidene groups can lead to compounds that inhibit tumor growth.
Computer-aided predictions suggest that this compound could interact with multiple biological targets, potentially modulating enzyme activities or receptor functions. The mechanisms may include:
- Enzyme Inhibition : Compounds with hydrazine structures can inhibit specific metabolic enzymes.
- Receptor Modulation : The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Hydralazine | Hydrazine derivative | Antihypertensive |
Phenelzine | Hydrazine derivative with aromatic ring | Antidepressant |
Benzohydrazide | Simple hydrazide structure | Antimicrobial |
This table highlights the unique aspects of the target compound, particularly its combination of multiple functional groups that may enhance its biological activity compared to simpler analogs.
Q & A
Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of aromatic rings (e.g., bromination or methoxylation) followed by hydrazone formation and esterification. Key steps include:
- Bromination/Methoxylation : Initial modification of phenolic precursors under controlled temperature (e.g., 0–5°C for bromination ).
- Hydrazone Formation : Reaction of hydrazine derivatives with carbonyl intermediates (e.g., ketones or aldehydes) in ethanol/water mixtures at reflux .
- Esterification : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents for benzoate ester formation .
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
- Yield Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .
Q. Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns matching the expected structure .
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Tautomer Analysis : Hydrazone/azo tautomers can shift NMR peaks; use variable-temperature NMR to identify equilibrium states .
- Isotopic Labeling : Introduce deuterated solvents to distinguish exchangeable protons (e.g., NH groups) .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-[(E)-hydrazinylidene]phenyl esters ).
- Computational Validation : Simulate NMR chemical shifts using DFT (density functional theory) and compare with experimental data .
Q. Advanced: What mechanistic insights exist for the hydrazone formation step, and how do reaction conditions influence stereoselectivity?
Methodological Answer:
Hydrazone formation proceeds via nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration. Key factors:
- pH Control : Acidic conditions (pH 3–5) favor protonation of the carbonyl, accelerating hydrazine attack .
- Steric Effects : Bulky substituents (e.g., 4-methylanilino) may hinder E/Z isomerization, favoring the E-configuration .
- Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) improves reaction rates and selectivity .
- Solvent Polarity : Polar solvents stabilize transition states, reducing side reactions .
Q. Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C; ester groups are prone to alkaline hydrolysis .
- Long-Term Storage : Store at –20°C under argon to prevent oxidation of hydrazone moieties .
Q. Advanced: What computational modeling approaches are suitable for predicting this compound’s reactivity or binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the hydrazone linker .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with hydrazone-sensitive active sites) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts and reaction pathways .
Q. Advanced: How should researchers analyze contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?
Methodological Answer:
- Assay Reproducibility : Validate protocols using positive controls (e.g., known inhibitors) .
- Solubility Effects : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Metabolite Interference : Test for hydrolytic byproducts (e.g., 4-butoxybenzoic acid) via LC-MS .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-5-16-36-23-13-9-21(10-14-23)28(34)37-24-15-8-20(17-25(24)35-3)18-29-31-27(33)26(32)30-22-11-6-19(2)7-12-22/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
FQLHQYXVFNOEAT-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
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